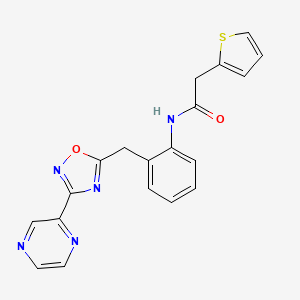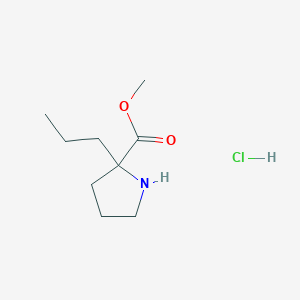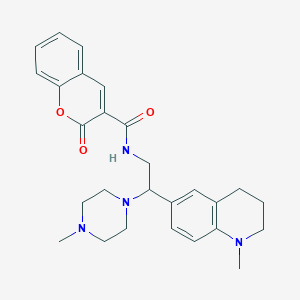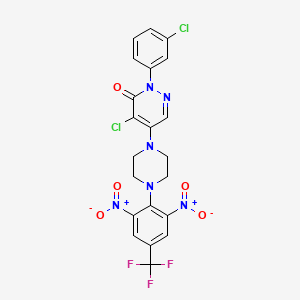![molecular formula C25H28N4O4 B2609846 N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1189657-96-2](/img/structure/B2609846.png)
N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
Quinoxaline Compounds in Antitumor Research
Quinoxalines, sharing structural similarities with benzopyrazines, are utilized in pharmaceuticals and as antibiotics due to their antitumor properties. These compounds, through various structural modifications, have been explored for their potential in cancer therapy. The synthesis and biological evaluation of quinoxaline derivatives have shown promising results in antitumor activities, highlighting the significance of such compounds in medicinal chemistry (Pareek & Kishor, 2015).
Chromones as Radical Scavengers
Chromones and their derivatives are recognized for their physiological activities, including anti-inflammatory and anticancer effects, which are attributed to their antioxidant properties. These compounds neutralize active oxygen and interrupt free radical processes, potentially inhibiting cell impairment and disease progression. Research has identified key structural features in chromones that contribute to their radical scavenging activity, providing insights into designing new therapeutics (Yadav et al., 2014).
Pyrazinamide and Tuberculosis Treatment
Pyrazinamide, a critical drug in tuberculosis treatment, highlights the importance of pyrazine derivatives. Its mechanism involves disrupting membrane energetics and other cellular processes essential for Mycobacterium tuberculosis survival. The study of pyrazinamide resistance has been crucial in understanding and managing drug-resistant tuberculosis, underscoring the role of chemical compounds like N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide in therapeutic applications (Njire et al., 2016).
Organotin Compounds in Antituberculosis
The antituberculosis activity of organotin complexes has been a subject of interest due to their remarkable efficacy against Mycobacterium tuberculosis. The structural diversity and the nature of ligands in organotin complexes significantly influence their antituberculosis activity, highlighting the potential of such compounds in developing new antituberculosis agents (Iqbal et al., 2015).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-10-14-29(15-11-17)23-25(27-13-12-26-23)33-20-7-4-18(5-8-20)24(30)28-19-6-9-21(31-2)22(16-19)32-3/h4-9,12-13,16-17H,10-11,14-15H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPMNOOLJARJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2609763.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide](/img/structure/B2609767.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2609768.png)
![7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609771.png)




![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride](/img/structure/B2609779.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2609782.png)
![8-(3-Cyclohexylpropanoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2609783.png)


![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2609786.png)